molecular formula C16H17N3O2S B2369459 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1436182-99-8

3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide

Cat. No.: B2369459
CAS No.: 1436182-99-8
M. Wt: 315.39
InChI Key: SLPJYCOBFSDXPZ-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and an aminoethyl chain

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential as a lead compound in drug discovery, especially for developing new therapeutic agents.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate (mGlu)5 receptors . These receptors play a crucial role in the central nervous system, influencing various physiological functions and pathological conditions.

Mode of Action

The compound acts as a potent and selective antagonist for mGlu5 receptors . It binds to these receptors with high affinity, leading to changes in receptor activity .

Biochemical Pathways

The compound’s interaction with mGlu5 receptors affects the phosphoinositide (PI) hydrolysis pathway . This pathway is involved in various cellular processes, including cell growth and differentiation.

Pharmacokinetics

The compound exhibits high affinity (Kd = 20 ± 2.7 nM) and saturable binding (Bmax = 487 ± 48 fmol/mg protein) to mGlu5 receptors . Its in vivo administration revealed 12-fold higher binding in the hippocampus (an area enriched in mGlu5 receptors) relative to the cerebellum (an area with few mGlu5 receptors) in rats .

Result of Action

The compound’s action results in the reduction of mGlu5 receptor activity , which can influence various cellular processes. For instance, it has been shown to block increases in PI hydrolysis evoked by the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine (CHPG) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of certain solvents . It is slightly soluble in methanol, but less soluble in water or ethanol . It cannot be completely dissolved in ether, acetone, or ethyl acetate, but it is soluble in DMSO . These factors can influence the compound’s bioavailability and its ability to reach and interact with its target receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is to react 2-methyl-1,3-thiazole-4-carboxylic acid with an appropriate amine under dehydration conditions to form the benzamide derivative. The reaction conditions often require the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: Reducing agents like tin chloride or iron powder.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Substituted thiazoles.

Comparison with Similar Compounds

  • 3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A selective allosteric antagonist of the metabotropic glutamate receptor subtype mGluR5.

  • Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate: A compound with potential biological activities.

Uniqueness: 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is unique due to its specific structural features, which allow for diverse reactivity and potential applications. Its combination of a thiazole ring, benzamide group, and aminoethyl chain provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-15(20)17-7-8-18-16(21)13-6-4-5-12(9-13)14-10-22-11(2)19-14/h3-6,9-10H,1,7-8H2,2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPJYCOBFSDXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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